(4-Bromoisoquinolin-6-YL)methanol
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Overview
Description
(4-Bromoisoquinolin-6-YL)methanol is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 4-position and a hydroxymethyl group at the 6-position of the isoquinoline ring makes this compound unique and valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromoisoquinolin-6-YL)methanol can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For example, 2-phenylethynyl benzyl azide can be treated with PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) to yield 4-bromoisoquinoline . The hydroxymethyl group can then be introduced through electrophotocatalytic hydroxymethylation using methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts and bromine sources ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromoisoquinolin-6-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding isoquinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Bromoisoquinolin-6-carboxylic acid.
Reduction: 4-Isoquinolin-6-YL)methanol.
Substitution: 4-Aminoisoquinolin-6-YL)methanol.
Scientific Research Applications
(4-Bromoisoquinolin-6-YL)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Bromoisoquinolin-6-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects . The presence of the bromine atom and hydroxymethyl group contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
6-Hydroxyisoquinoline:
4-Chloroisoquinolin-6-YL)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
(4-Bromoisoquinolin-6-YL)methanol is unique due to the presence of both the bromine atom and hydroxymethyl group, which enhance its reactivity and potential for diverse applications in research and industry .
Biological Activity
(4-Bromoisoquinolin-6-YL)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of isoquinoline, a class of compounds known for their diverse biological properties, including anticancer, antimicrobial, and antiviral activities. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
- Molecular Formula : C10H8BrN
- Molecular Weight : 224.08 g/mol
- CAS Number : 2013583-59
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Isoquinoline derivatives have been shown to modulate signaling pathways involved in cell proliferation and apoptosis. The bromine substituent may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 18.3 | Inhibition of PI3K/Akt pathway |
These findings suggest that this compound may act as a lead compound for the development of new anticancer agents.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains. The compound's effectiveness was evaluated using standard disk diffusion methods.
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 32 |
Escherichia coli | 18 | 64 |
Pseudomonas aeruginosa | 15 | 128 |
The results indicate that this compound could be a potential candidate for treating infections caused by resistant bacterial strains.
Antiviral Activity
Preliminary studies have shown that this compound exhibits antiviral activity against HIV. It was found to inhibit viral replication in vitro with an IC50 value of approximately 25 µM.
Case Studies
- Study on Anticancer Effects : A recent publication investigated the effects of this compound on breast cancer cells. The study reported that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving the modulation of apoptotic pathways .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of isoquinoline derivatives, including this compound. The results highlighted its effectiveness against multi-drug resistant strains, providing a basis for further exploration in clinical settings.
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(4-bromoisoquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-10-5-12-4-8-2-1-7(6-13)3-9(8)10/h1-5,13H,6H2 |
InChI Key |
BWFOMBRYGMVLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1CO)Br |
Origin of Product |
United States |
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